molecular formula C19H12BrNO B1494760 10-(4-Bromophenyl)-9(10H)-acridone CAS No. 24275-95-4

10-(4-Bromophenyl)-9(10H)-acridone

Cat. No.: B1494760
CAS No.: 24275-95-4
M. Wt: 350.2 g/mol
InChI Key: DLXCSOFLAXFLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-Bromophenyl)-9(10H)-acridone is a chemical compound with the molecular formula C19H12BrNO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of a bromophenyl group at the 10th position of the acridine ring system imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Bromophenyl)-9(10H)-acridone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 9-chloroacridine.

    Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with 9-chloroacridine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 150°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-Bromophenyl)-9(10H)-acridone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The acridine ring can undergo oxidation to form acridone derivatives.

    Reduction Reactions: The compound can be reduced to form 10-(4-bromophenyl)acridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol are employed.

Major Products

The major products formed from these reactions include substituted acridine derivatives, acridone derivatives, and reduced acridine compounds.

Scientific Research Applications

10-(4-Bromophenyl)-9(10H)-acridone has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Bromophenyl)-9(10H)-acridone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication of cancer cells.

    Pathways Involved: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    10-Phenylacridine-9(10H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    10-(4-Chlorophenyl)acridine-9(10H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and physical properties.

    10-(4-Methylphenyl)acridine-9(10H)-one: Contains a methyl group instead of bromine, affecting its overall reactivity and applications.

Uniqueness

10-(4-Bromophenyl)-9(10H)-acridone is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and imparts distinct photophysical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

10-(4-bromophenyl)acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO/c20-13-9-11-14(12-10-13)21-17-7-3-1-5-15(17)19(22)16-6-2-4-8-18(16)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXCSOFLAXFLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(4-Bromophenyl)-9(10H)-acridone
Reactant of Route 2
Reactant of Route 2
10-(4-Bromophenyl)-9(10H)-acridone
Reactant of Route 3
Reactant of Route 3
10-(4-Bromophenyl)-9(10H)-acridone
Reactant of Route 4
Reactant of Route 4
10-(4-Bromophenyl)-9(10H)-acridone
Reactant of Route 5
Reactant of Route 5
10-(4-Bromophenyl)-9(10H)-acridone
Reactant of Route 6
Reactant of Route 6
10-(4-Bromophenyl)-9(10H)-acridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.